6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide
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Overview
Description
6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(aminomethyl)pyridine to yield the desired carboxamide . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent due to its structural similarity to pyrazinamide, a known antitubercular drug.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with antitubercular activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.
Uniqueness
6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with a variety of biological targets makes it a versatile compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
6-methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-9-6-14-8-11(16-9)12(17)15-7-10-2-4-13-5-3-10/h2-6,8H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAOWUSZKBOBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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